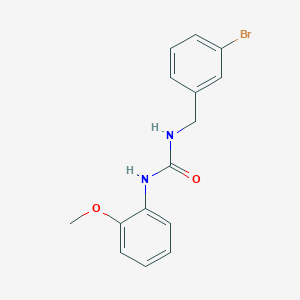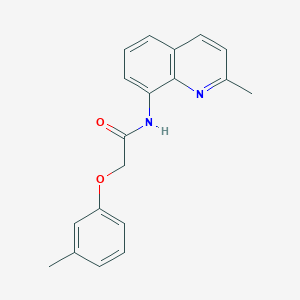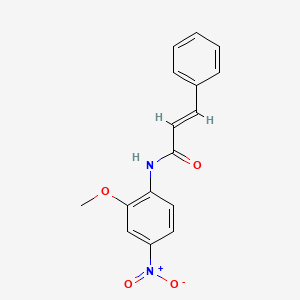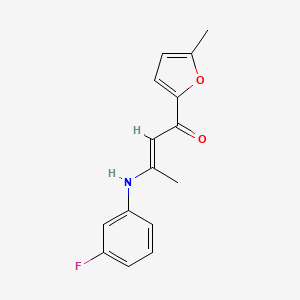![molecular formula C24H19N5O2 B5385366 N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5385366.png)
N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with phenyl groups and a nitrophenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves the condensation of N-methyl-4,6-diphenylpyrimidin-2-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Chlorine (Cl2), bromine (Br2), and other halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-propylmorpholinium bromide: Used in similar applications but with different structural features.
N-methyl-N-nitroso-p-toluenesulfonamide: Shares some functional groups but differs in overall structure and applications.
Uniqueness
N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-28(25-17-18-12-14-21(15-13-18)29(30)31)24-26-22(19-8-4-2-5-9-19)16-23(27-24)20-10-6-3-7-11-20/h2-17H,1H3/b25-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHINCEGUJIXWBS-UQQQWYQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5385295.png)
![3-(4-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5385297.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5385303.png)

![N-{3-hydroxy-4-[(phenylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B5385314.png)

![4-chloro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5385324.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(3-thienyl)acetamide](/img/structure/B5385332.png)
![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5385342.png)
![2-[2-(5-nitro-2-propoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5385349.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5385353.png)
![2-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5385357.png)


